(S)-a-Phenyl-1-pyrrolidineethanamine dihydrochloride

Description

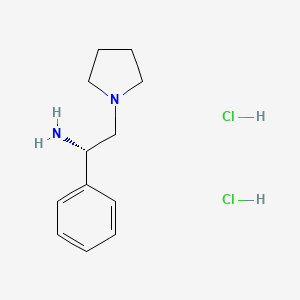

(S)-a-Phenyl-1-pyrrolidineethanamine dihydrochloride is a chiral amine salt characterized by a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked to an ethanamine chain bearing a phenyl group at the alpha position. The compound exists as a dihydrochloride salt, enhancing its water solubility and stability compared to its free base form. Its molecular formula is inferred as C₁₂H₁₉Cl₂N₂ (base: C₁₀H₁₄N₂ + 2HCl), with a molecular weight of approximately 278.20 g/mol.

Properties

IUPAC Name |

(1S)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCVLRYWGCNNHP-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@H](C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-α-Phenyl-1-pyrrolidineethanamine dihydrochloride, commonly known as "methamphetamine" in its illicit form, is a compound that has garnered considerable attention due to its significant biological activities and potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and case studies that highlight its efficacy in various contexts.

Chemical Structure and Properties

(S)-α-Phenyl-1-pyrrolidineethanamine dihydrochloride is a chiral amine with the following chemical structure:

This compound features a pyrrolidine ring, which is crucial for its biological activity. The presence of the phenyl group enhances its lipophilicity, allowing better penetration through biological membranes.

Pharmacological Effects

-

CNS Stimulant Activity :

- The compound acts primarily as a central nervous system stimulant. It increases the release of neurotransmitters such as dopamine and norepinephrine, leading to enhanced alertness, energy, and euphoria.

- Mechanism of Action : It inhibits the reuptake of these neurotransmitters while also promoting their release from presynaptic neurons.

-

Anticonvulsant Properties :

- Recent studies have indicated that various analogs of (S)-α-Phenyl-1-pyrrolidineethanamine exhibit anticonvulsant properties. For instance, certain modifications to the structure have resulted in compounds that provide significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

-

Potential Therapeutic Uses :

- Research has explored its use in treating attention deficit hyperactivity disorder (ADHD) and obesity due to its appetite-suppressing effects. However, these applications are often overshadowed by concerns regarding abuse potential.

Structure-Activity Relationships (SAR)

The biological activity of (S)-α-Phenyl-1-pyrrolidineethanamine can be significantly influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methylation on nitrogen | Increased potency as a CNS stimulant |

| Hydroxyl group addition | Altered selectivity towards different receptor subtypes |

| Ring expansion or contraction | Variations in inhibitory activity against neurotransmitter uptake |

Research has shown that certain structural analogs can enhance or diminish the compound's effectiveness as an anticonvulsant or stimulant based on their specific molecular configurations .

Case Studies

- Anticonvulsant Efficacy :

-

Cognitive Enhancement :

- In clinical settings, (S)-α-Phenyl-1-pyrrolidineethanamine has been investigated for its effects on cognitive function in patients with ADHD. Results showed improvements in attention and focus, although long-term safety remains a concern due to the risk of dependency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Comparison with (S)-1-Phenylpyrrolidin-3-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂ (vs. C₁₂H₁₉Cl₂N₂ for the target compound).

- Structural Differences : The pyrrolidine ring in this analogue has an amine group directly attached to the 3-position, whereas the target compound features an ethanamine chain extending from the 1-position of the pyrrolidine.

- Salt Form: Monohydrochloride (vs. dihydrochloride), resulting in lower solubility and molecular weight (198.69 g/mol vs. 278.20 g/mol).

- Applications: Limited data, but chiral pyrrolidine derivatives are often explored as intermediates in asymmetric synthesis or bioactive molecules .

(b) Comparison with Azoamidine Dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride)

- Molecular Formula : C₂₀H₂₈Cl₂N₆ (vs. C₁₂H₁₉Cl₂N₂).

- Structural Differences : Azoamidines contain azo (-N=N-) groups and are used as polymerization initiators. The target compound lacks this functional group, focusing instead on amine-based chirality.

Physicochemical and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Features | Applications |

|---|---|---|---|---|---|

| (S)-a-Phenyl-1-pyrrolidineethanamine dihydrochloride | C₁₂H₁₉Cl₂N₂ | 278.20 | Dihydrochloride | Chiral ethanamine-pyrrolidine hybrid | Pharmaceutical research |

| (S)-1-Phenylpyrrolidin-3-amine hydrochloride | C₁₀H₁₅ClN₂ | 198.69 | Hydrochloride | Direct pyrrolidine-amine linkage | Asymmetric synthesis |

| 2,2’-azobis(...) dihydrochloride (Example) | C₂₀H₂₈Cl₂N₆ | 447.38 | Dihydrochloride | Azo-functionalized initiator | Polymer chemistry |

Key Observations :

Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for drug formulation.

Chirality: The (S)-configuration in the target compound may confer selectivity in receptor binding, unlike non-chiral azoamidines.

Functional Groups : The ethanamine chain in the target compound offers flexibility for derivatization, whereas azoamidines are optimized for radical generation.

Preparation Methods

Enantioselective Reductive Alkylation

A pivotal method, adapted from Ir/Cu-catalyzed reductive alkynylation protocols, enables the formation of α-alkyl pyrrolidine derivatives with high enantiomeric excess (90–98% ee). In this strategy, an α-unbranched aliphatic amide undergoes reductive coupling with an alkyne in the presence of a chiral Ir/Cu/N-PINAP catalyst. The reaction proceeds via a one-pot mechanism, combining alkynylation and subsequent cyclization to form the pyrrolidine ring. This method avoids protective group manipulations, enhancing synthetic efficiency.

Key Reaction Parameters:

-

Catalyst: Ir(COD)Cl₂/CuI/(R)-DTBM-SEGPHOS

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −20°C to 25°C

-

Yield: 70–85%

Clip-Cycle Asymmetric Synthesis

The "clip-cycle" strategy, developed for spiropyrrolidines, offers a modular route to 2,2- and 3,3-disubstituted pyrrolidines. Bis-homoallylic amines are clipped to thioacrylate via alkene metathesis, followed by enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid (CPA). This method is notable for its programmable synthesis of pyrrolidine scaffolds, though adaptation to (S)-α-Phenyl-1-pyrrolidineethanamine requires introducing the phenyl group at the α-position post-cyclization.

Optimization Insights:

-

Metathesis catalyst: Hoveyda-Grubbs II

-

CPA: TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate)

-

Enantiomeric excess: 88–94%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and purity. Patents and large-scale catalytic studies provide critical insights into optimizing reaction conditions and purification protocols.

Continuous Flow Synthesis

Recent advances in continuous flow systems enhance the scalability of enantioselective reactions. By integrating reductive amination and asymmetric catalysis in a tandem flow reactor, residence times are reduced from hours to minutes, improving throughput.

Reaction Optimization and Byproduct Analysis

Optimizing enantioselectivity and yield requires meticulous control of steric and electronic factors.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) favor cyclization in clip-cycle synthesis, while nonpolar solvents (toluene) improve metathesis efficiency. Lower temperatures (−20°C) enhance enantioselectivity in Ir/Cu-catalyzed reactions but reduce reaction rates, necessitating a balance between yield and ee.

Byproduct Formation and Mitigation

Common byproducts include:

-

Diastereomeric salts: Addressed via chiral resolution using (+)- or (−)-dibenzoyl tartaric acid.

-

Over-reduction products: Controlled by limiting LiAlH₄ stoichiometry in reductive steps.

Analytical Characterization

Rigorous characterization ensures compliance with pharmaceutical standards.

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀Cl₂N₂ |

| Molecular Weight | 263.2 g/mol |

| Melting Point | 215–217°C (dec.) |

| Optical Rotation ([α]²⁵D) | +24.5° (c = 1, H₂O) |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-α-Phenyl-1-pyrrolidineethanamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Store the compound in a cool, dry environment to prevent hygroscopic degradation. Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Waste disposal must follow hazardous chemical guidelines: segregate waste, neutralize if required, and collaborate with certified waste management services .

- Refer to Safety Data Sheets (SDS) for specific first-aid measures and spill containment procedures.

Q. How is the purity of (S)-α-Phenyl-1-pyrrolidineethanamine dihydrochloride determined using analytical techniques?

- Methodological Answer :

- HPLC : Utilize mixed-mode columns (e.g., Primesep 100) with a mobile phase of water-acetonitrile-sulfuric acid buffer. Monitor UV absorbance at 200 nm for detection .

- Impurity Profiling : Compare against reference standards (e.g., EP/Ph. Eur. guidelines) to identify and quantify degradation products or synthetic byproducts .

- Purity Criteria : ≥99% purity, verified via Certificate of Analysis (COA) with batch-specific chromatograms .

Advanced Research Questions

Q. What methodologies are employed to assess the inhibitory activity of (S)-α-Phenyl-1-pyrrolidineethanamine dihydrochloride against specific enzymes?

- Methodological Answer :

- Kinase Assays : Conduct in vitro enzyme activity assays (e.g., Rho-kinase II inhibition) using fluorescence or radiometric substrates.

- IC50 Determination : Serial dilutions of the compound are tested against target enzymes (e.g., ROCKII, Aurora A) with positive/negative controls. Data is analyzed via nonlinear regression .

- Selectivity Profiling : Cross-test against related kinases (e.g., PKA, PKC) to establish specificity. For example:

| Enzyme | IC50 (μM) | Selectivity vs. ROCKII |

|---|---|---|

| ROCKII | 0.0118 | 1x |

| Aurora A | 2.35 | ~200x less selective |

| PKC | >10 | ~850x less selective |

| Example data adapted from Rho-kinase inhibitor studies . |

Q. How can researchers resolve contradictions in experimental data when studying the stability of (S)-α-Phenyl-1-pyrrolidineethanamine dihydrochloride under varying conditions?

- Methodological Answer :

- Iterative Analysis : Replicate experiments under controlled conditions (pH, temperature, light exposure) to identify confounding variables .

- Degradation Studies : Use GC-FID or LC-MS to track decomposition products in stability-indicating assays. Compare results against accelerated aging models .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to distinguish experimental noise from true instability trends .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.